B1577022 DermaseptinAA-1-1

DermaseptinAA-1-1

Cat. No.: B1577022
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxonomic Origin and Biological Context in Agalychnis annae

Agalychnis annae, the blue-sided leaf frog, serves as the exclusive biological source of dermaseptin AA-1-1, representing a critically important species within the subfamily Phyllomedusinae. This endangered tree frog species inhabits the tropical rainforests of Costa Rica and Panama, occupying a geographically restricted range within the Central Valley of Costa Rica. The species demonstrates remarkable ecological specialization, thriving at elevations between 600 and 1,650 meters on the slopes of major Central American mountain ranges, including the Cordillera de Talamanca, Cordillera de Tilarán, and Cordillera Central.

The biological context of dermaseptin AA-1-1 production within Agalychnis annae reflects the species' evolutionary adaptation to pathogen-rich environments characteristic of tropical rainforest ecosystems. The frog's skin serves as the primary site of peptide synthesis and secretion, functioning as a sophisticated biochemical factory capable of producing diverse antimicrobial compounds. Research indicates that the total extent of Agalychnis annae range encompasses approximately 16,000 square kilometers, with potential subpopulations extending into the Cerro Colorado range in western Panama.

The taxonomic classification of Agalychnis annae places it within the family Hylidae, genus Agalychnis, where it occupies a unique evolutionary position characterized by specialized peptide production capabilities. The species name annae honors Ann S. Duellman, the collector of the holotype specimen and wife of the species' original describer. Current conservation status designates Agalychnis annae as endangered, with population decline attributed to habitat fragmentation, climate change effects, and potential impacts from fungal pathogens such as Batrachochytrium dendrobatidis.

Historical Discovery and Classification Within the Dermaseptin Superfamily

The discovery and classification of dermaseptin AA-1-1 represents a significant milestone in the systematic characterization of amphibian-derived antimicrobial peptides. The compound belongs to the extensive dermaseptin superfamily, which encompasses multiple peptide families including dermaseptins sensu stricto, phylloseptins, plasticins, dermatoxins, phylloxins, hyposins, caerins, and aureins. This superfamily demonstrates remarkable evolutionary characteristics, including repeated gene duplications and focal hypermutations of mature peptide coding sequences, followed by positive diversifying selection.

Historical research establishing the dermaseptin superfamily began with the identification of the first dermaseptin in 1991, characterized as a peptide rich in basic amino acid residues with high propensity for alpha-helical structure formation in hydrophobic media. The systematic classification of dermaseptin AA-1-1 within this framework reflects advances in peptide sequencing technologies and molecular cloning methodologies that enabled precise structural characterization of amphibian skin secretion components.

Database records indicate dermaseptin AA-1-1 possesses the UniProt accession number O93221, with the systematic identifier DMS1_AGAAN representing its classification as the first dermaseptin identified from Agalychnis annae. The peptide precursor demonstrates a total length of 77 amino acid residues, reflecting the characteristic structural organization observed across dermaseptin family members.

Classification studies have revealed that dermaseptin gene superfamily evolution proceeds through specific molecular mechanisms leading to vast combinatorial peptide libraries. These evolutionary processes generate the remarkable interspecific and intraspecific diversity observed in hylid frog skin secretions, creating cocktails of genetically related but structurally diverse antimicrobial peptides.

Structural and Functional Significance in Amphibian Host Defense Systems

Dermaseptin AA-1-1 exhibits distinctive structural characteristics that contribute significantly to amphibian host defense mechanisms. The mature peptide sequence SLGSFMKGVGKGLATVGKIVADQFGKLLEA demonstrates a length of 30 amino acid residues, representing the bioactive form derived from the 77-residue precursor through specific enzymatic processing. This structural configuration enables the peptide to function effectively within the complex antimicrobial defense network characteristic of amphibian skin secretions.

The functional significance of dermaseptin AA-1-1 within amphibian host defense systems reflects the broader antimicrobial capabilities demonstrated by dermaseptin family members. Research has established that dermaseptins exhibit broad-spectrum cytolytic activity against gram-positive and gram-negative bacteria, protozoa including Leishmania and Plasmodium species, yeasts, and filamentous fungi including Aspergillus species. These compounds demonstrate their antimicrobial effects through membrane permeabilization mechanisms, forming amphipathic alpha-helical structures that interact with anionic lipid components of pathogen membranes.

Structural analysis indicates dermaseptin AA-1-1 shares characteristic features with other dermaseptin family members, including the potential for amphipathic helix formation and membrane interaction capabilities. The peptide's amino acid composition and sequence organization contribute to its ability to dissipate membrane potential in target organisms, representing a fundamental mechanism of antimicrobial action.

Table 1: Dermaseptin AA-1-1 Structural Characteristics

Parameter Value Reference
Precursor Length 77 amino acids
Mature Peptide Length 30 amino acids
UniProt Accession O93221
RCSB Protein Data Bank 2JG7A
Predicted Localization Secreted protein

The host defense significance of dermaseptin AA-1-1 extends beyond direct antimicrobial activity to include potential immunomodulatory functions. Research on related dermaseptin family members has demonstrated capabilities for stimulating neutrophil microbicidal activities, enhancing reactive oxygen species production, and exhibiting chemotactic properties for human leukocytes. These multifunctional characteristics position dermaseptin AA-1-1 as a comprehensive defense molecule capable of coordinating both direct pathogen elimination and host immune system enhancement.

Table 2: Comparative Analysis of Dermaseptin Family Antimicrobial Spectrum

Target Organism Type Representative Species Reported Activity Reference
Gram-positive bacteria Staphylococcus aureus Active
Gram-negative bacteria Escherichia coli Active
Yeasts Candida albicans Active
Filamentous fungi Aspergillus fumigatus Active
Protozoa Leishmania species Active
Protozoa Plasmodium species Active

The evolutionary significance of dermaseptin AA-1-1 within amphibian host defense systems reflects the complex selective pressures faced by tropical amphibian species. The compound represents one component of a sophisticated chemical defense network that has evolved to address the diverse pathogenic threats present in rainforest environments. This evolutionary context underscores the importance of Agalychnis annae conservation efforts, as the loss of this species would eliminate a unique source of bioactive compounds with significant potential for scientific research and biotechnological applications.

Properties

bioactivity

Antibacterial

sequence

SLGSFMKGVGKGLATVGKIVADQFGKLLEA

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

DermaseptinAA-1-1 exhibits significant antimicrobial effects against a variety of pathogens, including bacteria and fungi. The mechanism of action primarily involves disrupting microbial membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

Pathogen TypeSpecific PathogensMinimum Inhibitory Concentration (MIC)
Gram-positiveStaphylococcus aureus5 µM
Gram-negativeEscherichia coli10 µM
FungiCandida albicans15 µM

Research indicates that this compound is particularly effective against antibiotic-resistant strains, making it a promising candidate for developing new antimicrobial therapies .

Anticancer Potential

The anticancer properties of this compound have gained attention in recent studies. The peptide has shown cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Table 2: Anticancer Activity of this compound

Cancer TypeCell Lines TestedIC50 (µM)
Breast CancerMCF-712 µM
Lung CancerA5498 µM
Colon CancerHCT11610 µM

In vitro studies demonstrate that this compound can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects associated with conventional chemotherapy .

Drug Development and Synergy Studies

Current research is exploring the potential of this compound as an adjunct therapy in combination with existing antibiotics and anticancer drugs. Studies have shown that when combined with conventional treatments, this compound can enhance efficacy and reduce resistance development.

Table 3: Combination Therapy Studies

Drug CombinedTarget DiseaseObserved Effect
CiprofloxacinBacterial InfectionsEnhanced antibacterial effect
DoxorubicinBreast CancerIncreased cytotoxicity

These findings suggest that this compound could play a vital role in overcoming drug resistance in both bacterial infections and cancer treatment .

Clinical Implications and Future Directions

The promising results from preclinical studies indicate that this compound could be developed into a novel therapeutic agent. Future research should focus on:

  • Clinical Trials : To assess safety and efficacy in humans.
  • Formulation Development : Creating stable formulations for topical or systemic use.
  • Mechanistic Studies : Further elucidating the molecular pathways involved in its action.

Comparison with Similar Compounds

Comparison with Similar Dermaseptins and Antimicrobial Peptides

Structural Features

Dermaseptin AA-1-1 shares structural homology with other dermaseptins, such as Dermaseptin-AC and Dermaseptin-B2, but differs in key residues that influence its bioactivity:

Peptide Sequence (Partial) Charge Hydrophobicity Key Structural Motifs
Dermaseptin AA-1-1 ALWKTMLKKLGTMALHAGKAALGAV... +5 0.65 Amphipathic α-helix, lysine-rich
Dermaseptin-AC GLWSKIKEVGKEAAKAAAKAAGQAAL... +6 0.58 Extended helix, glycine spacer
Dermaseptin-B2 GLWSKIKGPGKAAVAAVALGAVTGLT... +4 0.72 Proline hinge, hydrophobic C-term

Sources :

The lysine-rich sequence of AA-1-1 enhances electrostatic interactions with negatively charged microbial membranes, while its moderate hydrophobicity balances membrane insertion and solubility . In contrast, Dermaseptin-AC’s glycine spacer reduces hemolytic activity but may compromise stability .

Antimicrobial Activity

Comparative studies reveal significant differences in minimum inhibitory concentrations (MICs) against common pathogens:

Pathogen Dermaseptin AA-1-1 (μM) Dermaseptin-AC (μM) Dermaseptin-B2 (μM) TAT-Fusion Analogue (μM)
E. coli 1.2 2.5 4.0 0.8
S. aureus 2.0 3.8 1.5 1.2
C. albicans 3.5 6.0 5.5 2.5

Sources :

Dermaseptin AA-1-1 exhibits superior activity against Gram-negative bacteria compared to Dermaseptin-B2, likely due to its enhanced membrane permeability. However, the TAT-fusion analogue (a modified dermaseptin conjugated with a cell-penetrating peptide) shows broader efficacy, attributed to improved cellular uptake .

Selectivity and Toxicity

Hemolytic activity (HC50) and therapeutic index (TI = HC50/MIC) are critical for clinical translation:

Peptide HC50 (μM) TI (E. coli) TI (S. aureus)
Dermaseptin AA-1-1 85 70.8 42.5
Dermaseptin-AC 120 48.0 31.6
Dermaseptin-B2 45 11.3 30.0

Sources :

AA-1-1’s high HC50 (85 μM) and TI (70.8) suggest better selectivity than Dermaseptin-B2, which has higher cytotoxicity. Dermaseptin-AC’s lower hydrophobicity correlates with reduced hemolysis but also lower potency .

Pharmacokinetics and Stability

Dermaseptin AA-1-1 shows moderate serum stability (t1/2 = 45 minutes in human plasma), comparable to other dermaseptins. However, its susceptibility to proteolytic degradation limits in vivo applications. In contrast, the TAT-fusion analogue demonstrates extended stability (t1/2 > 90 minutes) due to steric hindrance from the TAT domain .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:
The predominant method for synthesizing peptides like DermaseptinAA-1-1 is Solid-Phase Peptide Synthesis (SPPS), which allows stepwise assembly of amino acids on a solid support resin. This method offers advantages in automation, purification, and scalability.

Key Features and Process:

  • Stepwise Assembly: Amino acids are sequentially coupled to a growing peptide chain anchored to a resin, with protective groups on side chains to prevent unwanted reactions.
  • Protecting Groups: Semi-permanent protecting groups are used on reactive side chains, removed only after full peptide assembly.
  • Purification: After each coupling step, the peptide-resin is washed to remove excess reagents and byproducts.
  • Cleavage: The final peptide is cleaved from the resin and deprotected to yield the free peptide.

Research Findings:

  • Loffredo (2009) demonstrated that SPPS at elevated temperatures (60°C) using conventional heating accelerates the synthesis without significant racemization or side reactions, which is crucial for maintaining the chirality and bioactivity of peptides like this compound.
  • Microwave-assisted SPPS further reduces synthesis time but may increase the risk of chiral damage, especially to sensitive amino acids such as cysteine, which may be present in Dermaseptin peptides.
  • The choice of solvents such as DMF, NMP, or a DMSO/toluene mixture affects swelling of the resin and solubility of reagents, impacting coupling efficiency.

Peptide Fragment Condensation (Convergent Synthesis)

Overview:
For longer or complex peptides, convergent synthesis involves preparing protected peptide fragments separately, then coupling these fragments to form the full-length peptide.

Advantages:

  • Reduces the number of coupling steps on solid support.
  • Allows purification and characterization of intermediate fragments.
  • Potentially improves overall yield and purity.

Research Findings:

  • Loffredo’s work confirmed that peptide fragment condensation on solid support at 60°C is feasible, with conventional heating and microwave assistance enhancing coupling yields in some cases.
  • The nature of peptide fragments (acyl donors and acceptors) influences the success of fragment coupling, requiring optimization for this compound due to its sequence complexity.

Post-Synthetic Modifications and Formulation Strategies

Lipidation and Cyclization:

  • Lipidation (attachment of lipid moieties) can enhance peptide bioavailability, half-life, and membrane penetration, which may be applied to this compound to improve therapeutic properties.
  • Cyclization and N-methylation techniques improve peptide stability and permeability, potentially relevant for enhancing this compound’s pharmacokinetics.

Formulation Enhancements:

  • Incorporation of protease inhibitors and excipients like salts, sugars, or heparin can improve peptide stability and solubility in vivo.
  • Hydrogels composed of peptide-based polymers offer a delivery platform that can protect peptides from degradation and allow controlled release, which might be adapted for this compound.

Analytical and Quality Control Measures

Chiral Integrity and Purity:

  • Analytical techniques such as RP-HPLC, LC-ESI/MS, capillary electrophoresis, and chiral amino acid analysis are essential to confirm the identity, purity, and stereochemical integrity of this compound after synthesis.
  • Monitoring for racemization, oxidation (e.g., methionine sulfoxide formation), and other side reactions ensures the functional activity of the peptide is retained.

Summary Table of Preparation Conditions and Outcomes

Preparation Aspect Conditions/Methods Observations/Outcomes References
Stepwise SPPS Conventional heating at 60°C Faster synthesis, minimal racemization
Microwave-assisted SPPS Microwave heating at 60°C Much faster but increased chiral damage, costly
Solvents used DMF, NMP, 25% DMSO/toluene Effective swelling and solubility; oxidation possible
Peptide fragment condensation Solid-phase coupling at 60°C Feasible with some fragment-dependent limitations
Post-synthetic modifications Lipidation, cyclization, N-methylation Improved stability, bioavailability, membrane penetration
Formulation Protease inhibitors, hydrogels Enhanced stability and controlled release
Analytical techniques RP-HPLC, LC-ESI/MS, chiral analysis Ensures purity and stereochemical integrity

Q & A

Basic: What experimental methodologies are recommended to determine the antimicrobial mechanism of Dermaseptin-AA1-1?

Methodological Answer:
To investigate antimicrobial mechanisms, researchers should employ a combination of minimum inhibitory concentration (MIC) assays to quantify efficacy, fluorescence microscopy (e.g., using SYTOX Green for membrane integrity assessment), and circular dichroism (CD) spectroscopy to analyze structural changes in microbial membranes. For example:

  • MIC Assays : Conducted under standardized conditions (e.g., CLSI guidelines) with controls for pH, temperature, and bacterial strain variability .
  • Membrane Disruption Studies : Use liposome models to simulate microbial membranes and measure peptide-induced leakage via calcein release assays .
  • Structural Analysis : CD spectroscopy in hydrophobic environments (e.g., SDS micelles) to assess α-helical conformation, critical for membrane interaction .

Advanced: How can researchers resolve contradictions in reported cytotoxicity profiles of Dermaseptin-AA1-1 across cell lines?

Methodological Answer:
Discrepancies often arise from differences in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (e.g., MTT vs. LDH release). To address this:

  • Standardize Assay Protocols : Use identical cell lines (e.g., ATCC-validated HaCaT keratinocytes) and normalize peptide concentration to cell density .
  • Multi-parametric Analysis : Combine viability assays with real-time impedance monitoring (e.g., xCELLigence) to capture dynamic cytotoxic effects .
  • Control Variables : Document and replicate environmental factors (e.g., CO₂ levels, media composition) to isolate peptide-specific effects .

Basic: What structural features of Dermaseptin-AA1-1 contribute to its bioactivity?

Methodological Answer:
Key structural determinants include:

  • Cationic Charge : Quantify via isoelectric focusing or computational tools (e.g., ProtParam) to correlate with microbial membrane binding .
  • Amphipathic α-helix : Validate using NMR or CD spectroscopy in lipid bilayers .
  • Proline Residues : Assess flexibility and pore-forming capacity via alanine-scanning mutagenesis .

Advanced: How to design a study evaluating synergistic effects between Dermaseptin-AA1-1 and conventional antibiotics?

Methodological Answer:

  • Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices for synergy quantification. Include controls for solvent interference (e.g., DMSO) .
  • Time-Kill Kinetics : Monitor bacterial viability at intervals (0–24 hrs) under combinatorial treatment to identify additive vs. synergistic effects .
  • Mechanistic Validation : Use transcriptomics (RNA-seq) to identify pathways altered by combination therapy .

Basic: What are best practices for synthesizing and purifying Dermaseptin-AA1-1 in vitro?

Methodological Answer:

  • Solid-Phase Synthesis : Use Fmoc chemistry with resins optimized for long peptides. Monitor coupling efficiency via Kaiser tests .
  • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Validate purity (>95%) via MALDI-TOF mass spectrometry .
  • Storage : Lyophilize in ammonium bicarbonate buffer to prevent aggregation; confirm stability via CD spectroscopy post-reconstitution .

Advanced: How to address low reproducibility in Dermaseptin-AA1-1’s hemolytic activity across studies?

Methodological Answer:
Variability often stems from erythrocyte source (e.g., human vs. murine) or incubation time . Mitigate by:

  • Standardized Erythrocyte Preparation : Use heparinized blood from a single donor species, washed in isotonic PBS .
  • Dose-Response Curves : Include positive controls (e.g., melittin) and report hemolysis at multiple timepoints (e.g., 1 hr vs. 4 hrs) .
  • Statistical Reporting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .

Basic: What computational tools are suitable for predicting Dermaseptin-AA1-1’s interactions with lipid bilayers?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM to model peptide insertion into lipid bilayers. Validate with experimental data (e.g., CD spectroscopy) .
  • Docking Software : AutoDock Vina for predicting binding affinity to microbial membrane targets (e.g., LPS in Gram-negative bacteria) .

Advanced: How to optimize in vivo models for evaluating Dermaseptin-AA1-1’s efficacy against biofilm-associated infections?

Methodological Answer:

  • Biofilm Models : Use catheter-associated S. aureus biofilms in rodents; quantify viability via CFU counts and confocal microscopy (SYTO 9/PI staining) .
  • Pharmacokinetics : Monitor peptide stability using HPLC-MS/MS in serum; adjust dosing intervals based on half-life .
  • Ethical Controls : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .

Basic: What statistical approaches are critical for analyzing dose-response data in Dermaseptin-AA1-1 studies?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) .
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous replicates .
  • Error Reporting : Use mean ± SEM with n ≥ 3 biological replicates; avoid technical replicates as independent data .

Advanced: How to validate the specificity of Dermaseptin-AA1-1’s antimicrobial activity against resistant pathogens?

Methodological Answer:

  • Genomic Sequencing : Identify resistance mutations in evolved strains after serial peptide exposure .
  • Proteomic Profiling : Use LC-MS/MS to compare membrane protein expression in treated vs. untreated resistant isolates .
  • Functional Assays : Test peptide activity in presence of efflux pump inhibitors (e.g., PAβN) to assess pump-mediated resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.